molecular formula C13H15N3O B11877860 2-(4-morpholinyl)-6-Quinolinamine CAS No. 648423-84-1

2-(4-morpholinyl)-6-Quinolinamine

Cat. No.: B11877860
CAS No.: 648423-84-1
M. Wt: 229.28 g/mol
InChI Key: YCSQPEOFNQDTGK-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-6-Quinolinamine is a heterocyclic compound that features both a quinoline and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-6-Quinolinamine typically involves the reaction of 6-chloroquinoline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-6-Quinolinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

Scientific Research Applications

2-(4-Morpholinyl)-6-Quinolinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the PI3K/Akt pathway.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-6-Quinolinamine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinyl)-6-Quinolinamine is unique due to its specific quinoline-morpholine structure, which imparts distinct chemical and biological properties. Its ability to inhibit the PI3K/Akt pathway makes it a valuable compound in anticancer research .

Properties

CAS No.

648423-84-1

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-morpholin-4-ylquinolin-6-amine

InChI

InChI=1S/C13H15N3O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2

InChI Key

YCSQPEOFNQDTGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

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